Cas no 2097964-18-4 (2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine)

2-(1-イソブチル-3-(トリフルオロメチル)-1H-ピラゾール-5-イル)エタン-1-アミンは、有機合成化学において重要な中間体として利用される化合物です。その分子構造は、イソブチル基とトリフルオロメチル基を有するピラゾール環にエチルアミンが結合した特徴的な構造を有しています。トリフルオロメチル基の導入により、脂溶性の向上や代謝安定性の改善が期待されます。また、ピラゾール骨格は医薬品や農薬の開発において頻繁に用いられるため、本化合物はそれらの分野での応用が可能です。高い純度と安定性を備えており、研究用途に適しています。

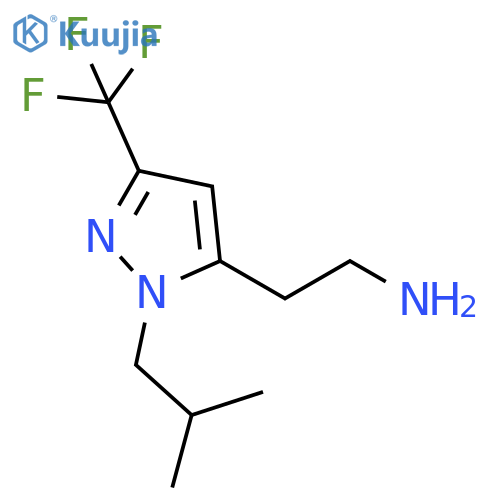

2097964-18-4 structure

商品名:2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine

CAS番号:2097964-18-4

MF:C10H16F3N3

メガワット:235.249352455139

CID:5724093

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-5-ethanamine, 1-(2-methylpropyl)-3-(trifluoromethyl)-

- 2-(1-isobutyl-3-(trifluoromethyl)-1h-pyrazol-5-yl)ethan-1-amine

- 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine

-

- インチ: 1S/C10H16F3N3/c1-7(2)6-16-8(3-4-14)5-9(15-16)10(11,12)13/h5,7H,3-4,6,14H2,1-2H3

- InChIKey: CZFQKANOGMPFJF-UHFFFAOYSA-N

- ほほえんだ: N1(CC(C)C)C(CCN)=CC(C(F)(F)F)=N1

じっけんとくせい

- 密度みつど: 1.23±0.1 g/cm3(Predicted)

- ふってん: 276.2±35.0 °C(Predicted)

- 酸性度係数(pKa): 9?+-.0.10(Predicted)

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2198-0229-2.5g |

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine |

2097964-18-4 | 95%+ | 2.5g |

$1196.0 | 2023-09-06 | |

| Life Chemicals | F2198-0229-5g |

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine |

2097964-18-4 | 95%+ | 5g |

$1794.0 | 2023-09-06 | |

| Life Chemicals | F2198-0229-10g |

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine |

2097964-18-4 | 95%+ | 10g |

$2512.0 | 2023-09-06 | |

| Life Chemicals | F2198-0229-0.25g |

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine |

2097964-18-4 | 95%+ | 0.25g |

$539.0 | 2023-09-06 | |

| TRC | I164571-1g |

2-(1-isobutyl-3-(trifluoromethyl)-1h-pyrazol-5-yl)ethan-1-amine |

2097964-18-4 | 1g |

$ 865.00 | 2022-06-04 | ||

| TRC | I164571-500mg |

2-(1-isobutyl-3-(trifluoromethyl)-1h-pyrazol-5-yl)ethan-1-amine |

2097964-18-4 | 500mg |

$ 550.00 | 2022-06-04 | ||

| Life Chemicals | F2198-0229-0.5g |

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine |

2097964-18-4 | 95%+ | 0.5g |

$568.0 | 2023-09-06 | |

| TRC | I164571-100mg |

2-(1-isobutyl-3-(trifluoromethyl)-1h-pyrazol-5-yl)ethan-1-amine |

2097964-18-4 | 100mg |

$ 135.00 | 2022-06-04 | ||

| Life Chemicals | F2198-0229-1g |

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine |

2097964-18-4 | 95%+ | 1g |

$598.0 | 2023-09-06 |

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine 関連文献

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

2097964-18-4 (2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine) 関連製品

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 4964-69-6(5-Chloroquinaldine)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬